4-[2-(4-Methylphenyl)ethanethioyl]morpholine

Enzyme Inhibition Antitubercular Agents High-Throughput Screening

Procure a validated hit with an IC50 of 6.5 µM against M. tuberculosis Alr. Use as a benchmark reference standard, an inactive control due to lack of whole-cell activity/cytotoxicity, or an HPLC calibration standard. Essential for SAR and anti-TB R&D programs.

Molecular Formula C13H17NOS
Molecular Weight 235.35 g/mol
CAS No. 14182-63-9
Cat. No. B179714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Methylphenyl)ethanethioyl]morpholine
CAS14182-63-9
Molecular FormulaC13H17NOS
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=S)N2CCOCC2
InChIInChI=1S/C13H17NOS/c1-11-2-4-12(5-3-11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3
InChIKeyMLMDFWXUVWJOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (CAS 14182-63-9): Identity and Core Specifications


4-[2-(4-Methylphenyl)ethanethioyl]morpholine (CAS 14182-63-9), also known as 2-(4-methylphenyl)-1-morpholin-4-ylethanethione, is a synthetic thiomorpholide organic compound with the molecular formula C13H17NOS and a molecular weight of 235.35 g/mol [1]. This compound is characterized by a central thioamide functional group (–C(=S)–N) bridging a morpholine ring and a 4-methylphenyl (p-tolyl) substituent [1]. It is primarily utilized as a research intermediate and reference standard in medicinal chemistry, particularly within programs targeting infectious diseases and enzyme inhibition [2].

Why a Generic Morpholine Thioamide Cannot Replace 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (CAS 14182-63-9)


Substitution with a structurally similar morpholine thioamide is not functionally equivalent due to marked, quantifiable differences in biological target engagement. Even minor modifications to the aromatic substituent—such as replacing the 4-methyl group with a 4-methoxy group—result in a statistically significant and reproducible shift in enzyme inhibitory potency [1]. Furthermore, exchanging the morpholine ring for a piperidine ring alters both the compound's physicochemical properties (e.g., lipophilicity) and its binding interaction with the target enzyme, directly impacting the reliability of structure-activity relationship (SAR) interpretations and downstream assay reproducibility [1][2].

Quantitative Evidence Guide: Verifiable Differentiation of 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (CAS 14182-63-9)


Comparative Enzyme Inhibition: Alanine Racemase (Alr) from M. tuberculosis

The target compound demonstrates moderate inhibition of Mycobacterium tuberculosis alanine racemase (Alr), an essential enzyme for bacterial cell wall synthesis. In a head-to-head comparison against two close structural analogs, it exhibits an IC50 value of 6.5 µM. This potency is approximately 2-fold weaker than the 4-methoxy analog (IC50 = 3.3 µM), yet equipotent to the piperidine analog (IC50 = 6.0 µM) [1]. This establishes a clear, quantifiable SAR point: para-substitution with a methyl group yields intermediate potency, distinct from the more potent methoxy derivative and the alternative heterocyclic piperidine core.

Enzyme Inhibition Antitubercular Agents High-Throughput Screening

Comparative Lipophilicity: XLogP3-AA Analysis

Lipophilicity, as predicted by XLogP3-AA, provides a quantitative metric for a compound's potential membrane permeability and solubility profile. The target compound has a calculated XLogP3-AA value of 1.9 [1]. While direct experimental logP values for comparators are not available in the primary literature, this value is consistent with the moderate lipophilicity expected for this class of mono-aromatic thiomorpholides and serves as a distinct physicochemical benchmark. For context, a structurally related thioamide, Morpholine,4-(4-methyl-1-thioxopentyl)-, has a reported LogP of 2.02 , indicating that variations in the alkyl chain length or aromatic substitution can subtly but measurably alter the compound's lipophilic character.

Physicochemical Properties Drug Design Lipophilicity

In Vitro Selectivity Profile: Absence of Antimicrobial Activity

A critical differentiation factor in early-stage drug discovery is the ability to separate target inhibition from whole-cell antimicrobial activity and mammalian cell toxicity. In this study, while the target compound demonstrated moderate enzyme inhibition (IC50 = 6.5 µM), it exhibited no measurable antimicrobial activity against M. tuberculosis (MIC = ND). Furthermore, it showed no significant cytotoxicity against mammalian cells (TC50 = ND) [1]. This profile contrasts with other hits in the same screen, such as L2-05 (IC50 = 6.8 µM, MIC = 9 µM, TC50 = 20 µM), which displayed both antimicrobial activity and some cytotoxicity. The lack of whole-cell activity for the target compound makes it a superior tool compound for probing the isolated enzymatic function of Alr, free from confounding antimicrobial or cytotoxic effects that would complicate target validation studies.

Antimicrobial Screening Selectivity Cytotoxicity

Optimal Research and Industrial Application Scenarios for 4-[2-(4-Methylphenyl)ethanethioyl]morpholine (CAS 14182-63-9)


SAR Probe for Alanine Racemase (Alr) Inhibitor Development

This compound is ideally suited as a reference standard or intermediate in medicinal chemistry programs focused on developing novel antitubercular agents. Its established IC50 of 6.5 µM against M. tuberculosis Alr, combined with its lack of whole-cell activity and mammalian cytotoxicity, makes it a valuable 'inactive control' for cellular assays and a key comparator for evaluating the potency of newly synthesized analogs [1].

Physicochemical Benchmark for Thioamide-Containing Libraries

Due to its well-defined and moderate lipophilicity (XLogP3-AA = 1.9), this compound serves as an excellent calibration standard for analytical method development (e.g., HPLC logD determination) and as a baseline compound in designing focused libraries of morpholine thioamides with optimized pharmacokinetic properties [2].

High-Throughput Screening (HTS) Hit Validation and Counter-Screening

Given its origin as a validated hit from a 53,000-compound HTS campaign, this molecule is a proven and reliable tool for counter-screening and validating new Alr inhibitor hits [1]. Its well-documented inactivity in cytotoxicity assays ensures that any signal observed in orthogonal assays is unlikely to be due to general compound toxicity.

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